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Introduction
O-isopropyl methylphosphonochloridate, also known as chlorosarin, is an organophosphorus

compound with the chemical formula C₄H₁₀ClO₂P. It is a key precursor in the synthesis of the

nerve agent sarin, and as such, its chemical and spectroscopic properties are of significant

interest for detection, verification, and research purposes.[1] This technical guide provides an

in-depth overview of the spectroscopic characteristics of O-isopropyl

methylphosphonochloridate, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to

serve as a comprehensive resource for researchers and professionals involved in the analysis

and characterization of this and related compounds.

Chemical Properties
O-isopropyl methylphosphonochloridate is a colorless liquid with a molecular weight of 156.55

g/mol .[1] It is reactive with water, undergoing hydrolysis to form isopropyl methylphosphonic

acid and hydrochloric acid.[2]

Spectroscopic Data
The following tables summarize the key spectroscopic data for O-isopropyl

methylphosphonochloridate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of O-isopropyl

methylphosphonochloridate. The key active nuclei are ¹H, ¹³C, and ³¹P.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not available in

search results

Data not available in

search results

Data not available in

search results
Isopropyl -CH

Data not available in

search results

Data not available in

search results

Data not available in

search results
Isopropyl -CH₃

Data not available in

search results

Data not available in

search results

Data not available in

search results
P-CH₃

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

Data not available in search results Isopropyl -CH

Data not available in search results Isopropyl -CH₃

Data not available in search results P-CH₃

Table 3: ³¹P NMR Spectroscopic Data

Chemical Shift (δ) ppm Reference

Data not available in search results 85% H₃PO₄

Note: While specific NMR data for O-isopropyl methylphosphonochloridate was not found in the

provided search results, related compounds show characteristic shifts. For example, the ³¹P

chemical shift for sarin (O-isopropyl methylphosphonofluoridate) appears as a doublet at
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30.891/37.344 ppm due to coupling with fluorine.[3] General ³¹P NMR chemical shifts for

phosphonyl compounds can vary widely depending on the substituents.[4]

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Assignment

Data not available in search results P=O stretch

Data not available in search results P-O-C stretch

Data not available in search results P-Cl stretch

Data not available in search results C-H stretch (isopropyl)

Data not available in search results C-H bend (isopropyl)

Data not available in search results P-CH₃

Note: Specific IR data for O-isopropyl methylphosphonochloridate was not found. However, for

the related compound sarin, characteristic IR bands are observed for the P=O, P-O-C, and P-F

bonds.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, aiding in the determination of its molecular weight and structure.

Table 5: Mass Spectrometry Fragmentation Data
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m/z Ion

156 [M]⁺ (Molecular Ion)

Data not available in search results [M-Cl]⁺

Data not available in search results [M-OCH(CH₃)₂]⁺

Data not available in search results [M-CH₃]⁺

Note: The molecular weight of O-isopropyl methylphosphonochloridate is 156.55 g/mol , which

would correspond to the molecular ion peak in the mass spectrum.[1] The fragmentation

pattern would be expected to show losses of the chlorine atom, the isopropoxy group, and the

methyl group.

Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data for organophosphorus

compounds are outlined below. These are general procedures and may require optimization for

O-isopropyl methylphosphonochloridate.

NMR Spectroscopy
Sample Preparation: Dissolve a small amount of the sample (typically 5-25 mg) in a suitable

deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

¹H NMR: Acquire the spectrum using a standard pulse sequence. Set the spectral width to

cover the expected range of proton chemical shifts (typically 0-12 ppm).

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets

for each unique carbon. A larger number of scans will be required due to the low natural

abundance of ¹³C.

³¹P NMR: Acquire the spectrum using a proton-decoupled pulse sequence. The chemical

shifts should be referenced to an external standard of 85% H₃PO₄.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the

relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be

used, where a small drop of the liquid is placed directly on the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet

system, such as direct injection or through a gas chromatograph (GC-MS) for separation

from impurities.

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Chemical

Ionization (CI).

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion.

Data Analysis: The resulting mass spectrum shows the relative abundance of ions as a

function of their m/z ratio.

Visualizations
Experimental Workflow for Spectroscopic Analysis
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Experimental Workflow for Spectroscopic Analysis of O-isopropyl methylphosphonochloridate
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Caption: Workflow for the spectroscopic analysis of O-isopropyl methylphosphonochloridate.

Logical Relationship of Spectroscopic Data to Molecular
Structure
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Relationship of Spectroscopic Data to Molecular Structure
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Caption: How different spectroscopic techniques probe the molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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